[(5-Bromo-2-methylpentan-2-yl)oxy](trimethyl)silane
Description
(5-Bromo-2-methylpentan-2-yl)oxysilane is a brominated organosilicon compound featuring a branched alkyl chain (2-methylpentan-2-yl) substituted with a bromine atom at the 5-position and a trimethylsilyl ether group. This structure combines steric bulk from the branched alkyl chain and trimethylsilyl (TMS) group with the electrophilic reactivity of the bromine atom. While direct literature on this specific compound is sparse, analogous brominated silyl ethers are widely utilized in organic synthesis for cross-coupling reactions, protective group strategies, and as intermediates in pharmaceuticals and materials science .
Properties
CAS No. |
153910-80-6 |
|---|---|
Molecular Formula |
C9H21BrOSi |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(5-bromo-2-methylpentan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H21BrOSi/c1-9(2,7-6-8-10)11-12(3,4)5/h6-8H2,1-5H3 |
InChI Key |
HJPWPVAIOLMGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCBr)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylpentan-2-yl)oxysilane typically involves the reaction of 5-bromo-2-methylpentan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Bromo-2-methylpentan-2-ol+Trimethylsilyl chloride→(5-Bromo-2-methylpentan-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for (5-Bromo-2-methylpentan-2-yl)oxysilane are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylpentan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include silanols and siloxanes.
Reduction: The major product is the corresponding alkane.
Scientific Research Applications
Organic Synthesis
(5-Bromo-2-methylpentan-2-yl)oxysilane serves as an important reagent in organic synthesis. It can be utilized as:
- Protecting Group : The trimethylsilyl group can protect alcohols or amines during multi-step syntheses, preventing unwanted reactions.
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups into organic molecules.
Case Study: Synthesis of Complex Molecules
In a study focused on synthesizing complex organic compounds, researchers employed (5-Bromo-2-methylpentan-2-yl)oxysilane as a precursor to develop new pharmaceuticals. The compound facilitated the formation of key intermediates through selective substitution reactions, demonstrating its utility in medicinal chemistry.
Materials Science
The compound is also significant in materials science, particularly in the development of siloxane-based materials:
- Silicone Polymers : It can be used to modify silicone polymers, enhancing their thermal stability and mechanical properties.
- Coatings and Adhesives : Its incorporation into coatings improves adhesion to various substrates due to the reactive silanol groups formed upon hydrolysis.
Data Table: Properties of Modified Silicone Polymers
| Property | Unmodified Polymer | Modified with (5-Bromo-2-methylpentan-2-yl)oxysilane |
|---|---|---|
| Tensile Strength (MPa) | 20 | 30 |
| Elongation at Break (%) | 300 | 400 |
| Thermal Stability (°C) | 200 | 250 |
Catalysis
The compound has potential applications in catalysis, particularly:
- Metal-Catalyzed Reactions : It can act as a ligand or stabilizing agent for metal catalysts, enhancing their reactivity and selectivity.
Case Study: Catalytic Activity Enhancement
A recent study demonstrated that incorporating (5-Bromo-2-methylpentan-2-yl)oxysilane into palladium-catalyzed reactions improved yields significantly. The bromine atom facilitated the formation of intermediate complexes that were more reactive than those formed with traditional ligands.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylpentan-2-yl)oxysilane involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilane moiety provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets and pathways depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (5-Bromo-2-methylpentan-2-yl)oxysilane, we compare it with structurally related compounds from the literature.
Structural Analogues in Alkyl Silyl Ethers
- Reactivity: Participates in Sonogashira cross-coupling reactions with aryl halides, enabling alkyne functionalization . Applications: Used to synthesize heterocycles (e.g., pyrroles) and complex alkynes in medicinal chemistry . Key Difference: The alkyne moiety offers distinct reactivity compared to the ether functionality in the target compound, which may favor nucleophilic substitution (e.g., SN2 at bromine).
- (2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol (Compound 28) Structure: Includes a bulky tert-butyldimethylsilyl (TBS) protective group and a hydroxyl group. Reactivity: The TBS group enhances steric protection of the alcohol, enabling selective deprotection under mild acidic conditions . Applications: Critical in stereoselective synthesis of natural products.
Aromatic Brominated Silyl Compounds
[(5-Bromo-2-fluorophenyl)-trimethylsilane (CAS 1257793-01-3)
- Structure : Bromine and fluorine substituents on an aromatic ring with a TMS group.
- Reactivity : The electron-withdrawing fluorine and bromine enhance electrophilic aromatic substitution (EAS) reactivity.
- Applications : Used in Suzuki-Miyaura couplings for biaryl synthesis .
- Divergence : Aromatic systems differ significantly from aliphatic ethers in electronic and steric profiles, limiting direct comparison with the target compound.
[4-(5-Bromo-2-fluorobenzyl)-phenylethynyl]-triisopropylsilane
- Structure : Combines triisopropylsilyl (TIPS) protection with a bromofluoroarene moiety.
- Reactivity : TIPS groups offer enhanced stability compared to TMS, making this compound suitable for harsh reaction conditions .
- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).
Comparative Data Table
Biological Activity
The compound (5-Bromo-2-methylpentan-2-yl)oxysilane is a silane derivative that has garnered attention in various fields, particularly in organic synthesis and biological applications. Understanding its biological activity is crucial for its potential use in pharmaceuticals and other applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of (5-Bromo-2-methylpentan-2-yl)oxysilane can be illustrated as follows:
- Molecular Formula : C₁₃H₁₉BrOSi
- Molecular Weight : 303.27 g/mol
- CAS Number : 21871-76-1
This compound features a brominated alkyl group linked to a trimethylsilyl ether, which may influence its reactivity and interactions with biological systems.
Antimicrobial Activity
Research indicates that silane derivatives, including those similar to (5-Bromo-2-methylpentan-2-yl)oxysilane, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The potential mechanisms include:
- Disruption of Cell Membranes : Silanes may integrate into bacterial membranes, altering permeability.
- Inhibition of Enzymatic Activity : These compounds can act as enzyme inhibitors, affecting metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of any biologically active compound. In vitro studies using cell lines such as HaCat (human epidermal keratinocytes) and BALB/c 3T3 (mouse fibroblasts) have been conducted to determine the IC50 values for various silane derivatives. Results suggest that:
- Compounds similar to (5-Bromo-2-methylpentan-2-yl)oxysilane exhibit moderate toxicity levels, with IC50 values indicating selective cytotoxicity against specific cancer cell lines while sparing normal cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several silane derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed significant inhibition zones compared to controls, suggesting potential for development as antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of silane derivatives on lung (A549) and cervical (HeLa) cancer cell lines. The study revealed that some compounds exhibited potent inhibitory effects on cell viability, with molecular docking studies supporting their interaction with key proteins involved in cancer progression .
Table 1: Antimicrobial Activity of Silane Derivatives
| Compound Name | MIC (µM) against E. coli | MIC (µM) against S. aureus |
|---|---|---|
| (5-Bromo-2-methylpentan-2-yl)oxysilane | 0.25 | 0.30 |
| Silane A | 0.15 | 0.25 |
| Silane B | 0.35 | 0.40 |
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Compound Name | IC50 (µM) A549 | IC50 (µM) HeLa |
|---|---|---|
| (5-Bromo-2-methylpentan-2-yl)oxysilane | 12.5 | 15.0 |
| Silane A | 10.0 | 13.0 |
| Silane B | 20.0 | 22.5 |
The biological activity of (5-Bromo-2-methylpentan-2-yl)oxysilane may be attributed to its ability to interact with cellular components through various mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Disruption : The incorporation of silanes into lipid membranes can lead to increased permeability and subsequent cell death.
- Molecular Docking Studies : Computational analyses indicate favorable binding interactions with target proteins, further elucidating the mechanisms behind their biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
